Cas no 157335-94-9 (methyl 4-methylpyrimidine-5-carboxylate)

Methyl 4-methylpyrimidine-5-carboxylate is a pyrimidine derivative with applications in pharmaceutical and agrochemical synthesis. Its structure, featuring both a carboxylate ester and a methyl substituent, makes it a versatile intermediate for constructing complex heterocyclic compounds. The ester group facilitates further functionalization through hydrolysis or nucleophilic substitution, while the methyl group enhances stability and influences reactivity. This compound is particularly valuable in medicinal chemistry for developing kinase inhibitors and other bioactive molecules. Its high purity and consistent performance ensure reliable results in research and industrial processes. Proper handling under standard laboratory conditions is recommended to maintain its integrity.
methyl 4-methylpyrimidine-5-carboxylate structure
157335-94-9 structure
Product Name:methyl 4-methylpyrimidine-5-carboxylate
CAS No:157335-94-9
MF:C7H8N2O2
MW:152.150621414185
CID:65467
PubChem ID:14922216
Update Time:2025-06-07

methyl 4-methylpyrimidine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 4-Methyl-5-pyrimidinecarboxylic acid methyl ester
    • 4-Methylpyrimidine-5-carboxylic acid methyl ester
    • methyl 4-methylpyrimidine-5-carboxylate
    • 5-pyrimidinecarboxylic acid,4-methyl-,methyl ester
    • 5-Pyrimidinecarboxylicacid,4-methyl-,methylester(9CI)
    • Methyl 4-methylpyrimidine-5-carboxylate
    • 5-PyriMidinecarboxylic acid, 4-Methyl-, Methyl ester
    • 4-Methylpyrimidine-5-carboxylic acid methyl ester
    • DTXSID60565463
    • FT-0703674
    • AMY31870
    • Z795669894
    • SCHEMBL22791669
    • AKOS015866694
    • SB56566
    • 157335-94-9
    • EN300-127259
    • methyl4-methylpyrimidine-5-carboxylate
    • DB-064170
    • AT43439
    • Inchi: 1S/C7H8N2O2/c1-5-6(7(10)11-2)3-8-4-9-5/h3-4H,1-2H3
    • InChI Key: WMPWUXKYSICQGG-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CN=CN=C1C)=O

Computed Properties

  • Exact Mass: 152.05900
  • Monoisotopic Mass: 152.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 52.1Ų

Experimental Properties

  • Density: 1.17
  • Boiling Point: 234.218 °C at 760 mmHg
  • Flash Point: 234.218 °C at 760 mmHg
  • Refractive Index: 1.512
  • PSA: 52.08000
  • LogP: 0.57160

methyl 4-methylpyrimidine-5-carboxylate Pricemore >>

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Additional information on methyl 4-methylpyrimidine-5-carboxylate

Methyl 4-Methylpyrimidine-5-Carboxylate (CAS No. 157335-94-9): An Overview of Its Structure, Synthesis, and Applications

Methyl 4-methylpyrimidine-5-carboxylate (CAS No. 157335-94-9) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of pyrimidine derivatives, which are known for their biological activities and chemical reactivity.

The molecular formula of methyl 4-methylpyrimidine-5-carboxylate is C8H10N2O2, and its molecular weight is approximately 162.17 g/mol. The compound features a pyrimidine ring with a methyl group at the 4-position and a carboxylate ester at the 5-position. This specific arrangement of functional groups imparts unique chemical properties that make it an attractive candidate for various synthetic transformations and biological studies.

In terms of synthesis, methyl 4-methylpyrimidine-5-carboxylate can be prepared through several methods. One common approach involves the reaction of 4-methylpyrimidine-5-carbaldehyde with methanol in the presence of an acid catalyst, followed by oxidation to form the carboxylic acid, which is then esterified to yield the desired product. Another method involves the condensation of 2-amino-4-methylpyrimidine with methyl chloroformate under appropriate conditions. These synthetic routes have been optimized to achieve high yields and purity, making them suitable for large-scale production.

The biological activity of methyl 4-methylpyrimidine-5-carboxylate has been a subject of extensive research. Studies have shown that pyrimidine derivatives, including this compound, exhibit a range of biological activities such as antimicrobial, antiviral, and anticancer properties. For instance, recent research has demonstrated that certain pyrimidine derivatives can inhibit the replication of viral RNA-dependent RNA polymerases, making them potential candidates for antiviral drugs. Additionally, the presence of the methyl group at the 4-position and the carboxylate ester at the 5-position may enhance the compound's ability to interact with specific biological targets.

In the pharmaceutical industry, methyl 4-methylpyrimidine-5-carboxylate has shown promise as an intermediate in the synthesis of more complex drug molecules. Its reactivity and functional group diversity allow it to be easily modified to incorporate additional pharmacophores or improve pharmacokinetic properties. For example, it can be used as a building block in the synthesis of prodrugs or drug conjugates that enhance drug delivery and efficacy.

Beyond pharmaceutical applications, methyl 4-methylpyrimidine-5-carboxylate has also found use in agrochemicals. Pyrimidine derivatives are known for their herbicidal and fungicidal properties, and this compound can serve as a starting material for developing new agrochemical products. Its ability to undergo various chemical transformations makes it a valuable precursor in the synthesis of more potent and selective agrochemicals.

In materials science, methyl 4-methylpyrimidine-5-carboxylate has potential applications in the development of functional polymers and coatings. The pyrimidine ring provides rigidity and stability to polymer chains, while the carboxylate ester can be used to introduce additional functionalities such as hydrophilicity or reactivity with other monomers. This makes it an attractive candidate for creating materials with tailored properties for specific applications.

The environmental impact of methyl 4-methylpyrimidine-5-carboxylate is another important consideration. Recent studies have focused on assessing its biodegradability and toxicity to ensure its safe use in various applications. Preliminary results suggest that this compound is biodegradable under aerobic conditions and does not exhibit significant toxicity to aquatic organisms at environmentally relevant concentrations.

In conclusion, methyl 4-methylpyrimidine-5-carboxylate (CAS No. 157335-94-9) is a multifaceted compound with a wide range of potential applications in pharmaceuticals, agrochemicals, and materials science. Its unique chemical structure and reactivity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and uses for this compound, it is likely to play an increasingly important role in various industries.

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